

Navigating Potential Off-Target Effects of CH6953755: A Technical Guide

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Compound of Interest		
Compound Name:	CH6953755	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing **CH6953755**, a potent and selective YES1 kinase inhibitor. Understanding its on-target and potential off-target activities is critical for accurate experimental design and interpretation of results. This guide offers a comprehensive overview of **CH6953755**'s selectivity, detailed experimental protocols for assessing kinase inhibition, and answers to frequently asked questions to address challenges encountered during your research.

Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes

Encountering unexpected phenotypes or data that deviates from the expected on-target effects of YES1 inhibition can be a significant challenge. This section provides a structured approach to troubleshooting these issues, with a focus on considering potential off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known YES1 signaling.

- Question: My experimental results (e.g., changes in cell morphology, proliferation rates in YES1-null lines) do not align with the established role of the YES1-YAP1 pathway. Could this be an off-target effect of CH6953755?
- Answer: While **CH6953755** is highly selective for YES1, off-target interactions, especially at higher concentrations, can occur and lead to unexpected cellular responses. It is crucial to



verify that the observed phenotype is a direct result of YES1 inhibition.

- Troubleshooting Steps:
 - Confirm On-Target Engagement: In your cellular model, verify that CH6953755 is inhibiting its intended target, YES1. This can be assessed by measuring the phosphorylation status of YES1 at its autophosphorylation site, Tyrosine 426 (p-YES1 Y426). A reduction in p-YES1 Y426 levels upon treatment with CH6953755 confirms ontarget activity.
 - Titrate CH6953755 Concentration: Perform a dose-response experiment to determine the minimal effective concentration of CH6953755 that inhibits YES1 signaling in your system. Using the lowest effective concentration will minimize the likelihood of off-target effects.
 - Use a Structurally Unrelated YES1 Inhibitor: If available, compare the phenotype induced by CH6953755 with that of another potent and selective YES1 inhibitor with a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
 - Rescue Experiment: In a YES1-dependent cell line, determine if the observed phenotype can be rescued by expressing a drug-resistant mutant of YES1.
 - Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of **CH6953755** provided in this guide (Table 1 and Table 2) to identify potential off-target kinases that might be responsible for the observed phenotype.

Issue 2: Discrepancy between biochemical IC50 and cellular potency (EC50).

- Question: The IC50 of CH6953755 against purified YES1 is in the low nanomolar range, but I
 need much higher concentrations to see an effect in my cell-based assays. Why is there a
 discrepancy?
- Answer: A significant difference between biochemical and cellular potency is a common observation for kinase inhibitors and can be attributed to several factors.
 - Troubleshooting Steps:



- Cellular Permeability: Assess the ability of CH6953755 to cross the cell membrane in your specific cell type.
- Efflux Pumps: Determine if your cells express high levels of ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
- Intracellular ATP Concentration: The biochemical IC50 is often determined at a fixed ATP concentration, which may be lower than the millimolar concentrations found within cells. As an ATP-competitive inhibitor, the apparent potency of CH6953755 can be reduced in the presence of high intracellular ATP levels.
- Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free concentration available to bind to YES1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CH6953755**?

A1: **CH6953755** is a potent, orally active, and selective inhibitor of YES1 kinase, which is a member of the SRC family of non-receptor tyrosine kinases.[1][2] Its primary mechanism of action is the inhibition of YES1 autophosphorylation at Tyrosine 426 (Y426), a key step in its activation.[1][2] By preventing this autophosphorylation, **CH6953755** effectively blocks the downstream signaling cascade mediated by YES1.

Q2: Which signaling pathway is primarily affected by **CH6953755**?

A2: The primary signaling pathway affected by **CH6953755** is the YES1-YAP1 pathway. YES1 is known to regulate the activity of Yes-associated protein 1 (YAP1), a transcriptional co-activator.[1][3] Inhibition of YES1 by **CH6953755** leads to the suppression of YAP1 activity, which plays a crucial role in the proliferation of cancers with YES1 gene amplification.[1][3]

Q3: How selective is CH6953755 for YES1 kinase?

A3: **CH6953755** demonstrates high selectivity for YES1 kinase.[1] When compared with other SRC family kinase inhibitors like dasatinib and bosutinib, **CH6953755** shows a more focused inhibitory profile towards YES1.[1] A comprehensive kinase profiling study revealed that at a



concentration of 10 nmol/L, **CH6953755** significantly inhibits only a small number of wild-type kinases, including YES1 and four other SRC family members.[1]

Q4: What are the known off-target kinases of **CH6953755**?

A4: Based on kinome scan data, at a concentration of 10 nmol/L, **CH6953755** was found to bind to eight wild-type kinases with greater than 65% inhibition.[1] These include YES1 and four other SRC family kinases (SFKs).[1] For more detailed quantitative data on the inhibitory activity of **CH6953755** against a panel of 39 kinases and its broader selectivity profile, please refer to Table 1 and Table 2.

Quantitative Data on CH6953755 Selectivity

The following tables summarize the inhibitory activity and selectivity profile of **CH6953755** against a panel of kinases. This data is essential for understanding its potential off-target effects.

Table 1: Inhibitory Activity of CH6953755 Against a Panel of 39 Kinases

Kinase	CH6953755 IC50 (nmol/L)	
YES1	1.8	
SRC	>1000	
LYN	130	
FYN	200	
LCK	310	
ABL1	>1000	
(This table is a varyage stative asymptomy based		

(This table is a representative summary based on publicly available data. For the complete dataset, please refer to the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.)



Table 2: KINOMEscan Selectivity Profile of CH6953755

Kinase Target	Percent Inhibition at 10 nmol/L
YES1	>90%
LCK	>65%
LYN	>65%
FYN	>65%
SRC	>65%

(This table highlights the top hits from a KINOMEscan panel of 456 kinases where CH6953755 was tested at 10 nmol/L. For the full dataset, refer to the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.)

Experimental Protocols

This section provides a detailed methodology for a competitive binding assay, a common technique used to determine the selectivity of kinase inhibitors like **CH6953755**.

Protocol: In Vitro Kinase Selectivity Profiling using a Competitive Binding Assay (e.g., KINOMEscan)

This protocol outlines the general steps for assessing the binding affinity of a test compound (e.g., **CH6953755**) to a large panel of kinases.

Principle:

This assay measures the ability of a test compound to compete with a proprietary, active-site directed ligand for binding to the kinase active site. The amount of the proprietary ligand bound to the kinase is quantified, and a lower amount of bound ligand indicates stronger competition from the test compound.



Materials:

- Purified recombinant kinases (a broad panel)
- Immobilized active-site directed ligand
- Test compound (CH6953755) dissolved in an appropriate solvent (e.g., DMSO)
- Assay buffer
- Detection reagents (e.g., DNA-tagged ligand and corresponding qPCR reagents)
- Multi-well plates

Procedure:

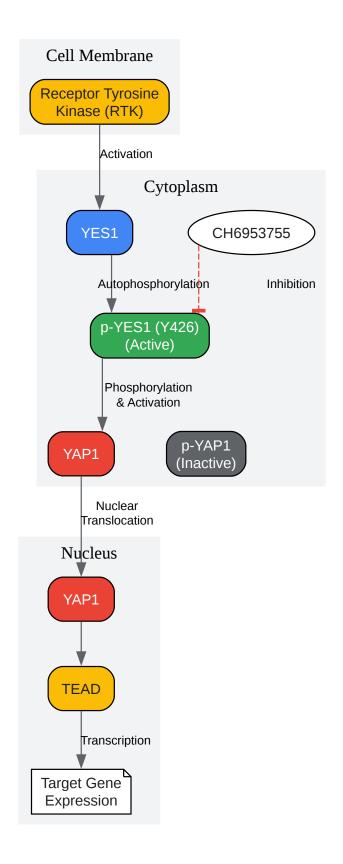
- Compound Preparation: Prepare a stock solution of CH6953755 in 100% DMSO. Perform serial dilutions to achieve the desired final assay concentrations.
- Assay Plate Preparation: Add the appropriate kinase, the immobilized ligand, and the test compound (or vehicle control) to the wells of the assay plate.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Washing: Wash the plate to remove unbound components.
- Elution and Quantification: Elute the bound proprietary ligand and quantify the amount using a suitable detection method (e.g., qPCR for DNA-tagged ligands).
- Data Analysis: The amount of bound proprietary ligand is inversely proportional to the binding affinity of the test compound. The results are often expressed as a percentage of the vehicle control. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd) or IC50.

Visualizing Signaling Pathways and Experimental Workflows

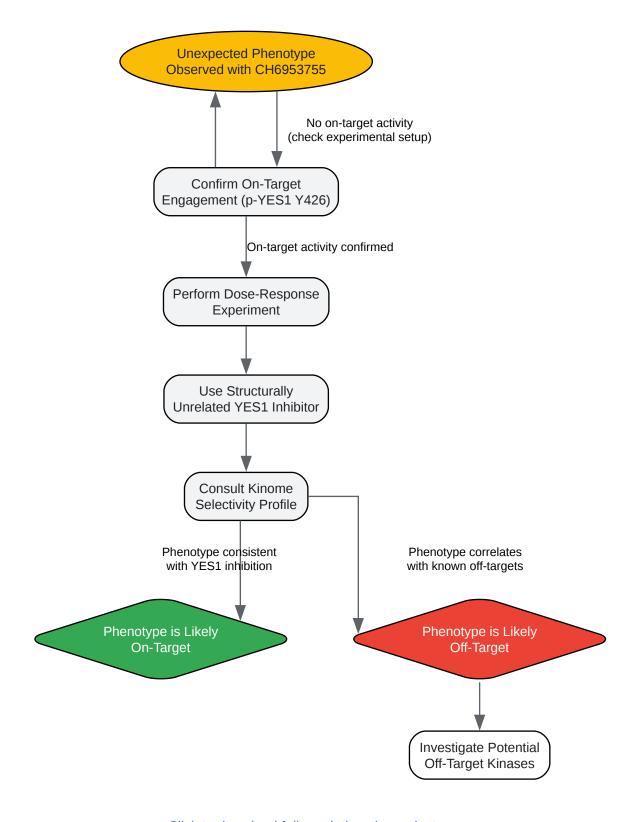


Diagram 1: The YES1-YAP1 Signaling Pathway and the Action of CH6953755









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